molecular formula C11H21NO5 B14855015 Boc-D-Ser(n-propyl)-OH

Boc-D-Ser(n-propyl)-OH

Cat. No.: B14855015
M. Wt: 247.29 g/mol
InChI Key: UVSLKKNTTQEAPG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Ser(n-propyl)-OH: is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a propyl group. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Ser(n-propyl)-OH typically involves the following steps:

    Protection of Serine: The hydroxyl group of serine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected serine is then subjected to alkylation to introduce the propyl group. This can be done using a suitable alkylating agent like propyl bromide in the presence of a base.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-Ser(n-propyl)-OH can undergo oxidation reactions, typically at the hydroxyl group.

    Reduction: Reduction reactions may target the Boc group or other functional groups present.

    Substitution: The compound can participate in substitution reactions, especially at the Boc-protected hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Deprotected serine derivatives.

    Substitution: Substituted serine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a building block.
  • Acts as a precursor for more complex molecules.

Biology:

  • Studied for its role in protein structure and function.
  • Used in the synthesis of biologically active peptides.

Medicine:

  • Potential applications in drug development.
  • Studied for its effects on biological pathways.

Industry:

  • Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Ser(n-propyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. The Boc group is typically removed under acidic conditions to reveal the free amino acid, which can then participate in further reactions.

Comparison with Similar Compounds

    Boc-D-Ser-OH: Similar structure but without the propyl group.

    Boc-L-Ser(n-propyl)-OH: The L-isomer of the compound.

    Boc-D-Thr(n-propyl)-OH: Similar structure but with threonine instead of serine.

Uniqueness:

  • The presence of the propyl group provides unique steric and electronic properties.
  • The D-isomer may have different biological activity compared to the L-isomer.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propoxypropanoic acid

InChI

InChI=1S/C11H21NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

UVSLKKNTTQEAPG-MRVPVSSYSA-N

Isomeric SMILES

CCCOC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCOCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.